{2-nitro-2-[(2E)-1,3-thiazinan-2-ylidene]ethyl}amine CAS No. 161184-79-8](/img/structure/B2501803.png)

[(6-chloropyridin-3-yl)methyl](methyl){2-nitro-2-[(2E)-1,3-thiazinan-2-ylidene]ethyl}amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

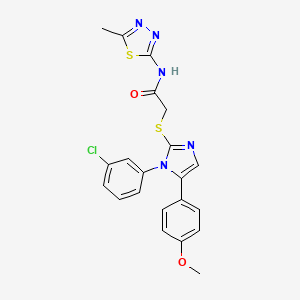

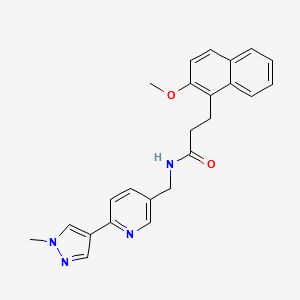

The compound is also known as 3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine . It has a molecular weight of 227.72 . The IUPAC name is 3-((6-chloropyridin-3-yl)methyl)thiazolidin-2-imine .

Synthesis Analysis

Imidacloprid, a similar compound, is reduced by activated Fe in concentrated HCl to obtain a dis-nitro imidacloprid . This process is characterized by IR, PMR, and LC-MS/MS spectral analysis . Various methods of homogeneous and heterogeneous catalytic hydrogenations have been reported .Molecular Structure Analysis

The InChI code for the compound is 1S/C9H10ClN3S/c10-8-2-1-7(5-12-8)6-13-3-4-14-9(13)11/h1-2,5,11H,3-4,6H2 .Chemical Reactions Analysis

Photolysis in water gives 6-chloronicotinaldehyde, N-methylnicotinic acid amide, 1-(6-chloro-3-pyridinyl)methyl-2-imidazolinone, and 6-chloro-3-pyridylmethylethylenediamine which are identified as main degradates together with a complex mixture of degradation products .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 236.9±25.0 °C and a predicted density of 1.149±0.06 g/cm3 .Aplicaciones Científicas De Investigación

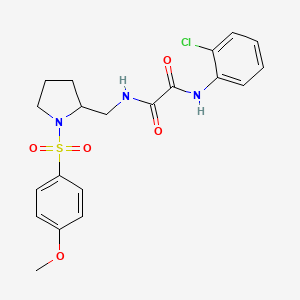

Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides

This compound is used in the synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides . This process involves the Heck coupling of bromo-chloro-iodopyridines with TBS-protected deoxyribose glycal .

Insecticidal Activities

The compound has been used in the synthesis of novel pyridylpyrazole derivatives, which have shown significant insecticidal activities . For example, compounds 5b, 5c, and 6b showed 100% insecticidal activities against the oriental armyworm (Mythimna separata) at 200mg/L .

Fungicidal Activities

The compound has also been used in the synthesis of novel pyridylpyrazole derivatives, which have shown significant fungicidal activities . Compounds 7a-g, which contained an acylguanidine linker, showed favorable antibacterial activity against B. cinerea . In particular, compounds 7d and 7f showed 97.5% inhibitory activities against B. cinerea at 50mg/L .

Larvicidal Activities

The compound has been used in the synthesis of 1,3,4-oxadiazole derivatives, which have shown excellent larvicidal activity against not only lepidoptera but also diptera and homoptera .

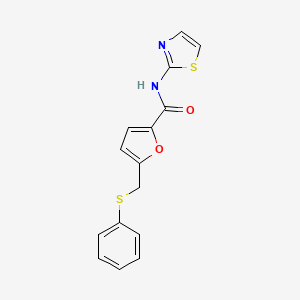

Direcciones Futuras

There is a patent that mentions amine derivatives which contain a 6-chloro-3-pyridyl group and have a carboxyl group on the nitrogen atom, as well as the fungicidal activities and insecticidal activities thereof . This suggests potential future directions for research and development of similar compounds.

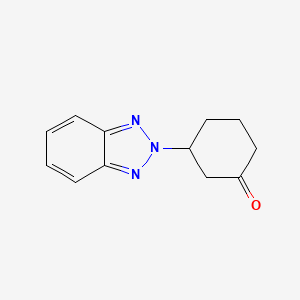

Propiedades

IUPAC Name |

(2E)-N-[(6-chloropyridin-3-yl)methyl]-N-methyl-2-nitro-2-(1,3-thiazinan-2-ylidene)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN4O2S/c1-17(8-10-3-4-12(14)16-7-10)9-11(18(19)20)13-15-5-2-6-21-13/h3-4,7,15H,2,5-6,8-9H2,1H3/b13-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTMGNBFBODNDAR-ACCUITESSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=C(C=C1)Cl)CC(=C2NCCCS2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CN=C(C=C1)Cl)C/C(=C\2/NCCCS2)/[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(6-chloropyridin-3-yl)methyl](methyl){2-nitro-2-[(2E)-1,3-thiazinan-2-ylidene]ethyl}amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2501720.png)

![2-(2-methylphenoxy)-N-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2501727.png)

![(Z)-3-[4-[(4-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2501730.png)

![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-dimethoxybenzamide](/img/structure/B2501741.png)

![Propanoic acid, 3-[(1S)-1-[(1S,3aS,4E,7aS)-4-[(2Z)-[(3S,5R)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]ethoxy]-, ethyl este](/img/structure/B2501742.png)